Benzyl (3S,4R)-3-fluorosulfonyl-4-methoxypyrrolidine-1-carboxylate
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Overview
Description
Benzyl (3S,4R)-3-fluorosulfonyl-4-methoxypyrrolidine-1-carboxylate: is a synthetic organic compound characterized by its unique structural features, including a fluorosulfonyl group and a methoxypyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S,4R)-3-fluorosulfonyl-4-methoxypyrrolidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, (3S,4R)-3-fluorosulfonyl-4-methoxypyrrolidine, and carboxylating agents.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorosulfonyl group, converting it to a sulfonamide or sulfone.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Formation of benzyl (3S,4R)-3-carboxyl-4-methoxypyrrolidine-1-carboxylate.
Reduction: Formation of benzyl (3S,4R)-3-sulfonamide-4-methoxypyrrolidine-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (3S,4R)-3-fluorosulfonyl-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Biological Studies: Investigated for its biological activity, including its effects on cellular processes and potential therapeutic benefits.
Industrial Applications: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzyl (3S,4R)-3-fluorosulfonyl-4-methoxypyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzyl (3S,4R)-3-ethyl-4-methoxypyrrolidine-1-carboxylate: Similar structure but lacks the fluorosulfonyl group.
Benzyl (3S,4R)-3-chlorosulfonyl-4-methoxypyrrolidine-1-carboxylate: Contains a chlorosulfonyl group instead of a fluorosulfonyl group.
Benzyl (3S,4R)-3-hydroxysulfonyl-4-methoxypyrrolidine-1-carboxylate: Features a hydroxysulfonyl group.
Uniqueness
Benzyl (3S,4R)-3-fluorosulfonyl-4-methoxypyrrolidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
benzyl (3S,4R)-3-fluorosulfonyl-4-methoxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5S/c1-19-11-7-15(8-12(11)21(14,17)18)13(16)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWUJPWZAOTLGS-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1S(=O)(=O)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN(C[C@@H]1S(=O)(=O)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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